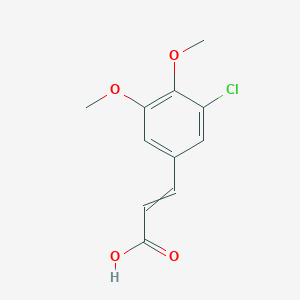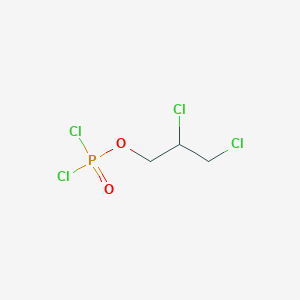
Hexamethyle disilazane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethyle disilazane, also known as bis(trimethylsilyl)amine, is an organosilicon compound with the molecular formula (CH₃)₃SiNHSi(CH₃)₃. This colorless liquid is a derivative of ammonia, where two hydrogen atoms are replaced by trimethylsilyl groups. It is widely used in organic synthesis and organometallic chemistry due to its stability and effectiveness as a reagent .
Preparation Methods
Hexamethyle disilazane can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the reaction of trimethylsilyl chloride with ammonia[ 2 (CH₃)₃SiCl + 3 NH₃ \rightarrow (CH₃)₃SiNHSi(CH₃)₃ + 2 NH₄Cl ] This reaction typically requires controlled conditions to prevent the formation of unwanted byproducts.
Industrial Production Methods: Industrially, this compound is produced by reacting hexamethyl disiloxane with an inorganic acid, followed by the addition of ammonia to generate this compound and ammonium salts.
Chemical Reactions Analysis
Hexamethyle disilazane undergoes various chemical reactions:
Types of Reactions: It is commonly involved in silylation reactions, where it acts as a silylating agent for alcohols, amines, and carboxylic acids.
Common Reagents and Conditions: Typical reagents include trimethylsilyl chloride and ammonia.
Major Products: The major products formed from these reactions include trimethylsilyl ethers and other silylated derivatives.
Scientific Research Applications
Hexamethyle disilazane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which hexamethyle disilazane exerts its effects involves the cleavage of the nitrogen-silicon bond. This cleavage serves as a convenient nitrogen source in multicomponent reactions, while the trimethylsilane part can participate in heterocycle formation through various mechanisms . The compound’s stability and reactivity make it a valuable reagent in many synthetic processes.
Comparison with Similar Compounds
Hexamethyle disilazane can be compared with other similar compounds such as:
Disilazane: In disilazane, the methyl groups are replaced by hydrogen atoms.
Lithium bis(trimethylsilyl)amide (LiHMDS): This compound is prepared by deprotonating this compound with n-butyllithium.
Sodium bis(trimethylsilyl)amide (NaHMDS): and Potassium bis(trimethylsilyl)amide (KHMDS) : These compounds are also non-nucleophilic bases derived from this compound.
This compound stands out due to its versatility and effectiveness as a reagent in various chemical reactions, making it a unique and valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C6H18NSi2 |
|---|---|
Molecular Weight |
160.38 g/mol |
InChI |
InChI=1S/C6H18NSi2/c1-7(8(2)3)9(4,5)6/h1-6H3 |
InChI Key |
QTBYMQRHWGHJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN([Si](C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B13706226.png)


![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)



![5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole](/img/structure/B13706260.png)
![4-[2-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706265.png)

![[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate](/img/structure/B13706269.png)
![1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706280.png)
